Ethyl 4-acetylphenylsulphonylcarbamate

Description

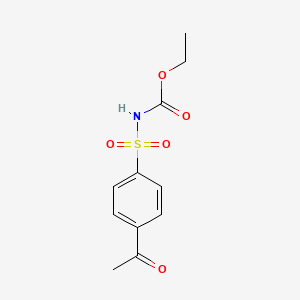

Ethyl 4-acetylphenylsulphonylcarbamate is a chemical compound with the molecular formula C11H13NO5S It is known for its unique structure, which includes an ethyl carbamate group attached to a 4-acetylphenylsulphonyl moiety

Properties

CAS No. |

61827-68-7 |

|---|---|

Molecular Formula |

C11H13NO5S |

Molecular Weight |

271.29 g/mol |

IUPAC Name |

ethyl N-(4-acetylphenyl)sulfonylcarbamate |

InChI |

InChI=1S/C11H13NO5S/c1-3-17-11(14)12-18(15,16)10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) |

InChI Key |

DDNCKBTWKYSFTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetylphenylsulphonylcarbamate typically involves the reaction of 4-acetylphenylsulfonyl chloride with ethyl carbamate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the base used can be triethylamine or pyridine. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and automated systems to precisely control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetylphenylsulphonylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl 4-acetylphenylsulphonylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-acetylphenylsulphonylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. The acetyl group can also participate in acetylation reactions, modifying the function of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Ethyl carbamate: Known for its use in the synthesis of various organic compounds.

4-acetylphenylsulfonyl chloride: Used as a reagent in organic synthesis.

Sulfonylureas: A class of compounds with similar sulfonyl groups, used in medicine as antidiabetic agents

Uniqueness

Ethyl 4-acetylphenylsulphonylcarbamate is unique due to its combined functional groups, which provide a distinct reactivity profile. This makes it valuable in the synthesis of complex molecules and in applications requiring specific chemical modifications .

Biological Activity

Ethyl 4-acetylphenylsulphonylcarbamate (EAPSC) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of EAPSC, focusing on its cytotoxic, antioxidant, and gastroprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

EAPSC is characterized by its unique chemical structure, which includes an ethyl group, an acetyl group, and a sulphonamide moiety. This combination is believed to contribute to its diverse biological activities.

1. Cytotoxic Activity

The cytotoxic effects of EAPSC have been evaluated using various cancer cell lines. In vitro studies typically employ the MTT assay to determine cell viability after treatment with different concentrations of the compound.

- MTT Assay Results :

2. Antioxidant Activity

EAPSC exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity was assessed using several assays:

- DPPH Free Radical Scavenging Activity :

- FRAP and Nitric Oxide Assays :

3. Gastroprotective Effects

The gastroprotective potential of EAPSC was explored in animal models subjected to ethanol-induced gastric mucosal lesions. The findings indicate that EAPSC can protect gastric mucosa through several mechanisms:

- Histological Analysis :

- Biochemical Markers :

Data Summary

The following table summarizes the key findings on the biological activities of this compound:

| Biological Activity | Methodology/Assay | Result/Observation |

|---|---|---|

| Cytotoxicity | MTT Assay | IC50 > 100 µg/mL |

| Antioxidant Activity | DPPH Radical Scavenging | Effective scavenging at concentrations (25–400 µg/mL) |

| FRAP | Increased reducing power | |

| Nitric Oxide Scavenging | Decreased nitric oxide levels | |

| Gastroprotective Effect | Ethanol-Induced Gastric Lesions | Reduced lesions, increased SOD and mucus secretion |

Case Studies

Several studies have documented the effects of similar compounds in various contexts:

- Study on Gastroprotective Agents : A comparative study highlighted that compounds with similar structures to EAPSC showed significant gastroprotective effects against ethanol-induced damage, emphasizing the importance of structural components such as sulphonamide groups .

- Antioxidant Research : Research into the antioxidant properties of related compounds has shown that modifications in the chemical structure can enhance or diminish their efficacy, suggesting avenues for further exploration with EAPSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.